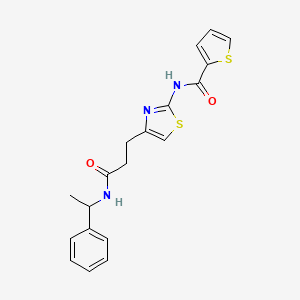

N-(4-(3-oxo-3-((1-phenylethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide

Description

N-(4-(3-oxo-3-((1-phenylethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-carboxamide core linked to a thiazole ring via a 3-oxo-3-((1-phenylethyl)amino)propyl chain. This structure combines pharmacophoric elements (thiazole, thiophene, and carboxamide) often associated with biological activity, particularly in anticancer and antimicrobial contexts.

Properties

IUPAC Name |

N-[4-[3-oxo-3-(1-phenylethylamino)propyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S2/c1-13(14-6-3-2-4-7-14)20-17(23)10-9-15-12-26-19(21-15)22-18(24)16-8-5-11-25-16/h2-8,11-13H,9-10H2,1H3,(H,20,23)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWFPCPPFFCFPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3-oxo-3-((1-phenylethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide, with the CAS number 1021022-86-5, is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and potential applications in medicinal chemistry.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H19N3O2S2 |

| Molecular Weight | 385.5 g/mol |

| Structure | Contains thiazole and thiophene rings |

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, notably MCF cells. The compound's mechanism involves the inhibition of specific kinases associated with cancer cell proliferation.

- Case Study : In a study involving tumor-bearing mice, administration of this compound significantly suppressed tumor growth compared to control groups. The flow cytometry analysis corroborated its role in promoting apoptosis through caspase activation pathways .

2. Antimicrobial Activity

The compound has also shown potential antimicrobial effects against various pathogens. Its structure suggests that it may inhibit microbial enzymes, thereby exerting bactericidal effects.

- Research Findings : A series of thiazole derivatives were tested for antifungal activity, revealing that compounds structurally similar to this compound have effective minimum inhibitory concentrations (MICs) against fungi such as Candida albicans. Compounds with thiazole moieties often exhibit enhanced stability and efficacy against fungal enzymes .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Kinases : The compound has been shown to inhibit mitotic kinases such as HSET (KIFC1), which is crucial for mitotic spindle formation in cancer cells. This inhibition leads to multipolar spindle formation and eventual cell death in cancerous cells .

- Enzyme Interaction : The thiazole and thiophene rings facilitate interactions with enzyme active sites, potentially leading to the inhibition of key metabolic pathways in both cancerous and microbial cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-(4-(3-oxo-3-((1-phenylethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of thiazole and thiophene have been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A study demonstrated that thiazole-based compounds could effectively target specific cancer pathways, leading to reduced tumor growth in vivo .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Studies have highlighted the ability of thiazole derivatives to exhibit antibacterial and antifungal activities against a range of pathogens. For example, compounds with similar scaffolds showed promising results against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Structure-Based Drug Design

Drug Development

this compound can serve as a lead compound in structure-based drug design (SBDD). Its structural characteristics allow for modifications that can enhance potency and selectivity for biological targets. Recent advancements in computational methods have facilitated the design of analogs with improved pharmacokinetic properties .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | The compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity. |

| Study 2 | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria. |

| Study 3 | SBDD Applications | Identified key molecular interactions that enhance binding affinity to target proteins, paving the way for novel drug candidates. |

Chemical Reactions Analysis

Oxidation Reactions

The compound’s thiazole ring and β-ketoamide moiety are susceptible to oxidation. Key findings include:

Singlet Oxygen (¹O₂) Reactivity

-

The thiazole ring undergoes ¹O₂-mediated oxidation, leading to ring-opening products. For structurally related thiazole derivatives, the bimolecular reaction rate constant with ¹O₂ ranges from to depending on substituents .

-

Oxidation proceeds via a Baeyer-Villiger-like mechanism, forming intermediates such as imino anhydrides, which hydrolyze to stable triamides or imides (Figure 1) .

Table 1: ¹O₂ Reaction Rates for Thiazole Analogues

| Substituent on Thiazole | Major Product(s) | |

|---|---|---|

| Carboxamide | Triamide, Imide | |

| Methyl | Thioamide-diamide |

Nucleophilic Substitution

The electron-deficient thiazole C-2 position participates in nucleophilic substitution under basic conditions:

Amide Coupling

-

The carboxamide group facilitates coupling reactions with amines via HOBt/EDC or HATU-mediated activation. For example, reaction with isopropylamine yields -isopropyl derivatives in 87% yield .

-

Thiophene-2-carboxamide derivatives undergo sequential coupling with β-alanine or GABA (γ-aminobutyric acid) to generate extended peptidomimetic structures .

Representative Reaction Pathway:

textThiophene-2-carboxamide + Boc-β-Ala-OH → HOBt/EDC activation → Amide intermediate → HCl deprotection → Free amine → Final coupling with aryl acids [4]

Huisgen Cycloaddition

-

The compound’s alkyne-terminated derivatives participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, enhancing structural complexity .

-

Thiazole-thiophene hybrids are precursors for synthesizing polyheterocyclic frameworks via Ugi-4CR (four-component reaction) followed by cyclization .

Example Synthesis:

textUgi-4CR (Aldehyde + Amine + Carboxylic Acid + Isocyanide) → Post-cyclization (Pd-catalyzed) → Tetracyclic indoloquinoline [6]

Ketone Reduction

-

The 3-oxo group in the propyl chain is reducible using NaBH₄ or catalytic hydrogenation, yielding secondary alcohols. This modification alters hydrogen-bonding capacity and bioactivity.

Thioether Formation

-

Reaction with thiols (e.g., 3-phenylpropanethiol) in the presence of Mitsunobu reagents generates thioether linkages, as observed in analogs like -((S)-3-oxo-1-phenyl-4-(3-phenylpropylthio)butan-2-yl)morpholine-4-carboxamide .

Photochemical Reactions

-

UV irradiation in the presence of photosensitizers (e.g., Rose Bengal) accelerates ¹O₂ generation, leading to rapid degradation of the thiazole ring. This property is exploited in prodrug activation studies .

Synthetic Optimization

Key Considerations:

Comparison with Similar Compounds

Structural Analogues in Anticancer Research

Key Compounds :

- (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (6) Structure: Features a thiophene-prop-1-enylamino bridge and benzenesulfonamide-thiazole substitution. Activity: Demonstrated potent anti-breast cancer activity, surpassing doxorubicin in efficacy . Comparison: Unlike the target compound, this analog replaces the 1-phenylethylamino group with a sulfonamide-thiazole moiety, enhancing solubility and hydrogen-bonding interactions critical for receptor binding.

- N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide Structure: Contains a cyclopropanecarboxamide group and p-tolylamino substituent. Molecular Formula: C₁₆H₁₇N₃O₂S (vs. the target compound’s C₁₈H₁₈N₃O₂S).

Sulfonamide-Thiazole Derivatives :

- 4-(-N-(4-(4-chlorophenyl))thiazol-2-yl)-N-(3-hydrazinyl-3-oxopropyl)amino)benzenesulfonamide Synthesis: Derived from esterification and hydrazine monohydrate treatment, forming hydrazones with aromatic aldehydes . Comparison: The sulfonamide group and chlorophenyl substitution enhance electrophilic character, contrasting with the target compound’s thiophene-carboxamide and 1-phenylethyl groups.

Benzamide-Based Analogs :

- N-(1-(4-methoxyphenyl)-3-oxo-3-((4-sulfamoylphenyl)amino)prop-1-en-1-yl)benzamide (3a–g) Structure: Benzamide core with methoxyphenyl and sulfamoylphenyl substituents. Comparison: The methoxy group improves lipophilicity, whereas the target compound’s thiophene-carboxamide may offer better π-π stacking in hydrophobic pockets.

Pharmacological Activity Trends

Q & A

Q. What are the key synthetic pathways for N-(4-(3-oxo-3-((1-phenylethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide?

The synthesis typically involves multi-step organic reactions:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under basic conditions .

- Amide coupling : Reaction of thiazole intermediates with activated thiophene-2-carboxylic acid derivatives (e.g., using EDC/HOBt or DCC) .

- Amination : Introduction of the 1-phenylethylamine moiety via nucleophilic substitution or reductive amination . Key parameters include temperature control (0–100°C), solvent selection (DMF, DCM, or THF), and catalyst optimization (e.g., Pd for cross-coupling steps). Reaction progress is monitored via TLC and NMR .

Q. What spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : To confirm regiochemistry of the thiazole and thiophene rings, and amide bond formation (e.g., δ ~10 ppm for NH in DMSO-d6) .

- IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl groups (amide C=O, thiazole C=N) .

- Mass Spectrometry (ESI-MS or HRMS) : Validates molecular weight (e.g., m/z ~450–500) and fragmentation patterns .

- HPLC : Purity assessment (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Q. How can researchers confirm the compound’s stability under experimental conditions?

- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, and varying pH (1–13) for 24–72 hours. Monitor decomposition via HPLC and LC-MS .

- Solution Stability : Dissolve in DMSO or PBS, store at 4°C/25°C, and analyze degradation products weekly .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across assays?

- Case Example : If cytotoxicity assays (e.g., MTT) show activity but kinase inhibition assays do not:

Verify assay conditions (e.g., ATP concentrations in kinase assays may mask competitive inhibition) .

Use orthogonal methods (e.g., SPR for binding affinity, thermal shift assays for target engagement) .

Assess off-target effects via proteome-wide profiling or CRISPR screening .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanoparticles via solvent evaporation .

- Metabolic Stability : Incubate with liver microsomes (human/rodent) and monitor metabolite formation via LC-MS. Introduce steric hindrance (e.g., methyl groups) to block CYP450 oxidation .

- LogP Adjustment : Replace the 1-phenylethyl group with polar substituents (e.g., pyridine) to reduce hydrophobicity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Core Modifications :

- Replace thiophene with furan or pyridine to test electronic effects .

- Vary the 1-phenylethyl group with bulkier (e.g., naphthyl) or charged (e.g., quaternary ammonium) substituents .

- Functional Assays :

- Test derivatives against a panel of cancer cell lines (e.g., NCI-60) and correlate activity with substituent Hammett constants .

- Perform molecular dynamics simulations to predict binding modes to targets like EGFR or tubulin .

Q. What computational methods predict off-target interactions?

- Pharmacophore Modeling : Align the compound’s structure with known inhibitors of off-target kinases or GPCRs (e.g., using Schrödinger’s Phase) .

- Docking Screens : Use AutoDock Vina to screen against the PDB database, prioritizing targets with Glide scores < −6 kcal/mol .

- Machine Learning : Train models on ChEMBL data to predict toxicity (e.g., hepatotoxicity) based on molecular descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.